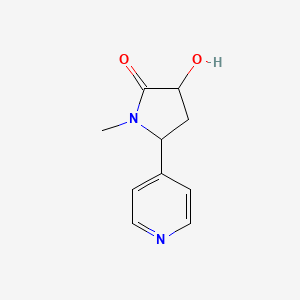
3-Hydroxy-1-methyl-5-(pyridin-4-yl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-1-methyl-5-(pyridin-4-yl)pyrrolidin-2-one is a compound that belongs to the class of pyrrolidinones, which are known for their diverse biological activities. This compound features a pyrrolidinone ring substituted with a hydroxyl group, a methyl group, and a pyridinyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1-methyl-5-(pyridin-4-yl)pyrrolidin-2-one typically involves the construction of the pyrrolidinone ring followed by functionalization. One common method involves the reaction of a suitable pyrrolidine precursor with a pyridine derivative under controlled conditions. The reaction conditions often include the use of solvents like toluene and catalysts such as p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-1-methyl-5-(pyridin-4-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The pyridinyl group can be reduced to a piperidine derivative.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base
Major Products
Oxidation: Formation of 3-keto-1-methyl-5-(pyridin-4-yl)pyrrolidin-2-one.
Reduction: Formation of 3-hydroxy-1-methyl-5-(piperidin-4-yl)pyrrolidin-2-one.
Substitution: Formation of various substituted pyrrolidinones depending on the nucleophile used
Applications De Recherche Scientifique
3-Hydroxy-1-methyl-5-(pyridin-4-yl)pyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions
Mécanisme D'action
The mechanism of action of 3-Hydroxy-1-methyl-5-(pyridin-4-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. The hydroxyl and pyridinyl groups play a crucial role in binding to enzymes or receptors, modulating their activity. This compound can influence various biochemical pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Piracetam: A pyrrolidinone derivative known for its cognitive-enhancing properties.
Oxiracetam: Another pyrrolidinone with similar cognitive effects but different pharmacokinetics.
Levetiracetam: Used as an anticonvulsant in the treatment of epilepsy.
Uniqueness
3-Hydroxy-1-methyl-5-(pyridin-4-yl)pyrrolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike other pyrrolidinones, the presence of the pyridinyl group enhances its potential for interacting with a broader range of biological targets .
Propriétés
Formule moléculaire |
C10H12N2O2 |
|---|---|
Poids moléculaire |
192.21 g/mol |
Nom IUPAC |
3-hydroxy-1-methyl-5-pyridin-4-ylpyrrolidin-2-one |
InChI |
InChI=1S/C10H12N2O2/c1-12-8(6-9(13)10(12)14)7-2-4-11-5-3-7/h2-5,8-9,13H,6H2,1H3 |
Clé InChI |
SRWFQKKHUPLTOE-UHFFFAOYSA-N |
SMILES canonique |
CN1C(CC(C1=O)O)C2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



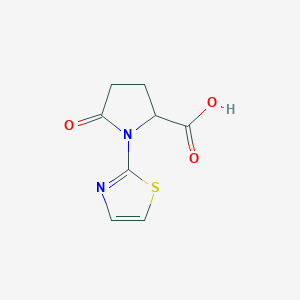

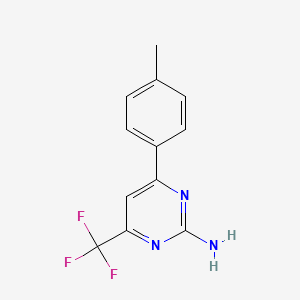

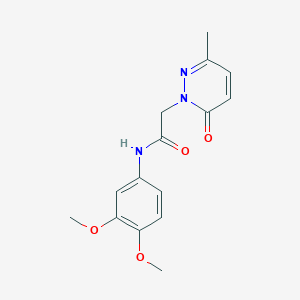
![3-Cyclopropyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B14879652.png)
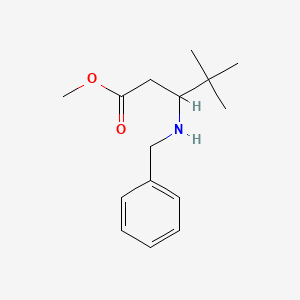
![N-(4-chlorophenyl)-2-{2-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetamide](/img/structure/B14879673.png)

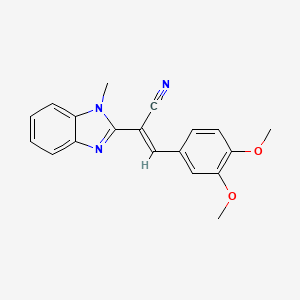
![3-(1,3-dioxo-1,3,6,7-tetrahydro-2H-indeno[6,7,1-def]isoquinolin-2-yl)propanoic acid](/img/structure/B14879700.png)
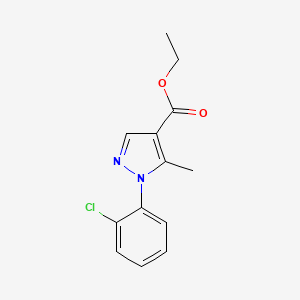
![2-[(Cyclohexanemethoxy)methyl]-4-fluorophenylZinc bromide](/img/structure/B14879702.png)
